Clindamycin 4-Phosphate
Overview
Description
Clindamycin is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . All three salt forms of clindamycin have the same antimicrobial spectrum and effectiveness .
Synthesis Analysis
A method of synthesis of clindamycin phosphate has been reported . The method synthesized clindamycin free base - one reaction - phosphorylation reaction - after-treatment system . By changing the order of addition of the present invention, the catalyst and steps, the weight yield of clindamycin phosphate is more than 80% .Molecular Structure Analysis
Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms . The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The stoichiometry of the reaction is determined and it was found that one mole of clindamycin phosphate consumes two moles of chromium (VI) (1:2) . The oxidation products are characterized and confirmed by spectral studies such as IR, GC-MS and LC-MS .Physical And Chemical Properties Analysis
Clindamycin phosphate (CP) has been reported to form several solid-state forms . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities .Scientific Research Applications
Treatment of Soft Tissue Infections : Clindamycin phosphate, a parenteral preparation of clindamycin, effectively eradicated 81% of documented bacterial infections in a study with 131 patients, showing no apparent systemic toxic effects and was well-tolerated for up to three weeks. It was effective against gram-positive organisms and showed promise in treating anaerobic infections (Schumer et al., 1971).
Penetration into Bone and Tissues : A study demonstrated the penetration of clindamycin phosphate into bone, capsule, and drainage fluid following joint replacement surgery, highlighting its efficacy against Staphylococcus aureus and anaerobic organisms (Baird et al., 1978).
Treatment of Acne Vulgaris : Clindamycin phosphate, as a topical antibacterial agent, was shown to be effective in the treatment of mild to moderate acne vulgaris. A foam formulation was found to be superior to gel in reducing acne lesion counts and was well-tolerated (Shalita et al., 2005).
Use in Otorhinolaryngological Infections : Clindamycin-2-phosphate, an injectable antibiotic, showed a high effectiveness rate of 91.7% in treating various otorhinolaryngological infections. It was rated as very useful in most cases and achieved blood levels above the MIC for a prolonged time, supporting its clinical effectiveness (Kawamura et al., 1990).
Ocular Tissue Absorption : Clindamycin phosphate was found to be highly concentrated in the choroid, iris, and retina of the pigmented rabbit eye, providing effective control of most ocular infections. However, high doses via subconjunctival injection could cause corneal edema and severe inflammation (Tabbara & O'Connor, 1975).
Prodrug Characteristics : As a prodrug, clindamycin 2-phosphate is rapidly converted in vivo to clindamycin, an antibacterial agent used for a variety of infections. It is highly water-soluble and does not produce pain upon injection, unlike clindamycin (Morozowich & Karnes, 2007).
Intravenous Use in Soft Tissue Infections : Clindamycin phosphate was found to be a satisfactory substitute for methicillin in soft tissue infections due to gram-positive organisms (Chessick et al., 1975).
Safety And Hazards
When handling Clindamycin 4-Phosphate, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Clindamycin is a potent and widely used antimicrobial . Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like clindamycin has become even more compulsory . This narrative review provides a detailed survey of the currently available literature on pharmacology and pharmacokinetics and identifies knowledge gaps (special patient population, drug–drug, and drug–disease interactions) to describe a research strategy for precision medicine .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14+,15+,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNESASKLVYBG-OCXYYGTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin 4-Phosphate | |
CAS RN |
54887-30-8 | |
Record name | Clindamycin 4-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054887308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLINDAMYCIN 4-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSQ77RZL4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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